![molecular formula C27H23F2N3O7S B15287130 ((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Baloxavir marboxil is an antiviral medication used for the treatment of influenza A and B. It was developed by Shionogi & Co., Ltd. and is marketed under the brand name Xofluza. This compound is notable for its ability to reduce the duration of flu symptoms by inhibiting a key enzyme in the influenza virus replication process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of baloxavir marboxil involves several steps, starting from readily available raw materials. One efficient method involves the use of a sulfonate resin solid acid catalyst under microwave conditions. This method significantly reduces reaction time and improves yield. The key intermediate, racemic baloxavir, is synthesized using a sulfonate resin solid acid catalyst (HND-580) under microwave irradiation, achieving a total yield of 78% .
Industrial Production Methods: Industrial production of baloxavir marboxil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as nucleophilic substitution, Grignard exchange, and Friedel-Crafts acylation .
Analyse Des Réactions Chimiques
Types of Reactions: Baloxavir marboxil undergoes various chemical reactions, including hydrolysis and oxidation. The compound is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid, in the small intestine, blood, and liver through the action of arylacetamide deacetylase .
Common Reagents and Conditions: Common reagents used in the synthesis of baloxavir marboxil include sulfonate resin solid acid catalysts and microwave irradiation. The hydrolysis reaction to form baloxavir acid involves enzymatic action by arylacetamide deacetylase .
Major Products: The major product formed from the hydrolysis of baloxavir marboxil is baloxavir acid, which is the active form of the drug .
Applications De Recherche Scientifique
Baloxavir marboxil has several scientific research applications, particularly in the fields of medicine and virology. It is primarily used to treat influenza A and B by inhibiting the cap-dependent endonuclease activity of the influenza virus, thereby preventing viral replication . Additionally, it has been studied for its potential use in combination therapies for other viral infections, including COVID-19 .
Mécanisme D'action
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, through hydrolysis. Baloxavir acid inhibits the endonuclease activity of the polymerase acidic (PA) protein, an enzyme in the influenza virus RNA polymerase complex. This inhibition prevents the virus from replicating by blocking the transcription of viral mRNA .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Oseltamivir (Tamiflu)
- Zanamivir (Relenza)
- Peramivir (Rapivab)
Uniqueness: Baloxavir marboxil is unique among antiviral medications due to its mechanism of action. Unlike oseltamivir, zanamivir, and peramivir, which are neuraminidase inhibitors, baloxavir marboxil targets the cap-dependent endonuclease activity of the influenza virus. This unique mechanism allows it to be effective against strains of the virus that may be resistant to neuraminidase inhibitors .
Propriétés
Formule moléculaire |
C27H23F2N3O7S |
|---|---|
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
[2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3 |
Clé InChI |
RZVPBGBYGMDSBG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


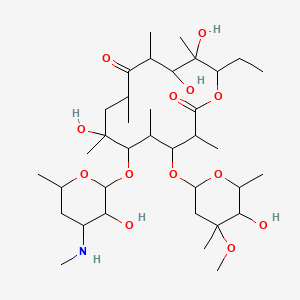
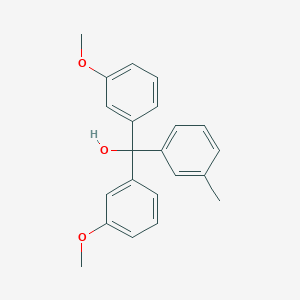
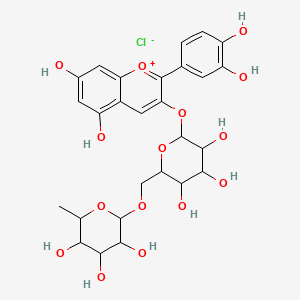
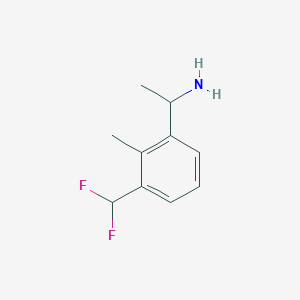
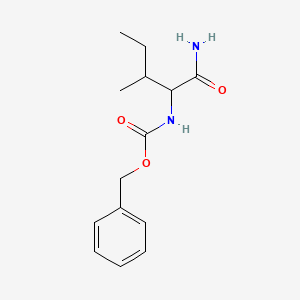
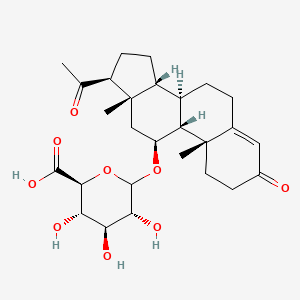
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)
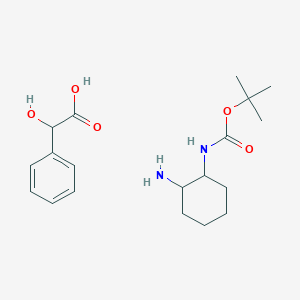
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)

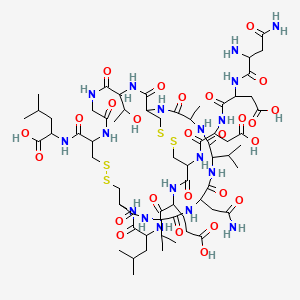
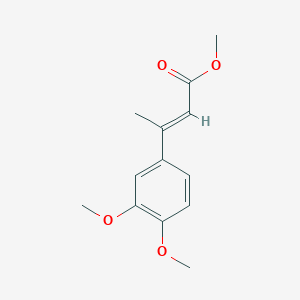

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)
